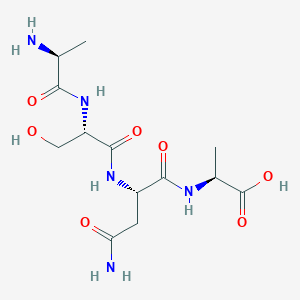

L-Alanyl-L-seryl-L-asparaginyl-L-alanine

Description

L-Alanyl-L-seryl-L-asparaginyl-L-alanine is a tetrapeptide composed of four amino acids: L-alanine, L-serine, L-asparagine, and L-alanine in sequential order. Its molecular formula is C₁₄H₂₄N₄O₇, with an approximate molecular weight of 384.36 g/mol (inferred from similar peptides in the evidence).

Key structural features:

- L-Alanine: Non-polar, hydrophobic side chain.

- L-Serine: Polar, hydroxyl group contributing to hydrophilicity.

- L-Asparagine: Polar, amide-containing side chain with hydrogen-bonding capacity.

- Terminal L-Alanine: Reinforces hydrophobic interactions.

Properties

CAS No. |

798540-93-9 |

|---|---|

Molecular Formula |

C13H23N5O7 |

Molecular Weight |

361.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C13H23N5O7/c1-5(14)10(21)18-8(4-19)12(23)17-7(3-9(15)20)11(22)16-6(2)13(24)25/h5-8,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,22)(H,17,23)(H,18,21)(H,24,25)/t5-,6-,7-,8-/m0/s1 |

InChI Key |

OYNHGRVSYFXPRT-XAMCCFCMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-seryl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.

Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

Deprotection: Removal of protecting groups from the amino acids to allow further coupling reactions.

Cleavage: The final peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-seryl-L-asparaginyl-L-alanine does not contain these amino acids.

Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.

Substitution: Amino acid residues in peptides can be substituted through chemical modification or enzymatic processes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Enzymes like transaminases or chemical reagents like N-hydroxysuccinimide (NHS) esters.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

Chemistry: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is used in studies of peptide synthesis, structure-activity relationships, and as a model compound for understanding peptide behavior.

Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine: Peptides like this compound are explored for their potential therapeutic applications, including as drug delivery agents, vaccines, and in diagnostic assays.

Industry: In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-asparaginyl-L-alanine depends on its specific application. Generally, peptides interact with proteins, enzymes, or receptors to exert their effects. The molecular targets and pathways involved can include binding to active sites on enzymes, interacting with cell surface receptors, or being internalized by cells through endocytosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Alanyl-L-seryl-L-asparaginyl-L-alanine with structurally related peptides:

Key Observations :

- Hydrophobicity : The presence of two alanines and asparagine balances hydrophobicity and polarity, unlike purely hydrophobic dipeptides (e.g., L-Alanyl-L-alanine).

- Functional Residues : Serine and asparagine provide hydrogen-bonding sites, which are absent in simpler dipeptides.

Physicochemical Properties

Solubility and Stability

- This compound : Predicted moderate solubility in aqueous solutions due to polar serine and asparagine residues. Stability may depend on pH and temperature, similar to other asparagine-containing peptides prone to deamidation .

- L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl : Higher hydrophobicity from leucine may reduce solubility compared to the tetrapeptide .

- L-Alanyl-L-alanine : Low solubility in water due to dual hydrophobic alanines; stable under acidic conditions .

Acidic Dissociation Constants (pKa)

While direct pKa data for the target compound is unavailable, studies on L-Alanyl-L-alanine () reveal:

- Carboxyl group pKa: ~2.3

- Amino group pKa: ~9.8 The tetrapeptide’s additional serine (pKa ~13) and asparagine (side chain pKa ~8.5) would introduce additional ionization sites, altering its charge profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.